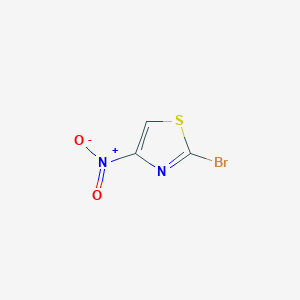

2-Bromo-4-nitro-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-nitro-1,3-thiazole is a useful research compound. Its molecular formula is C3HBrN2O2S and its molecular weight is 209.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-bromo-4-nitro-1,3-thiazole can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and nitro enhances this activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC: 0.7–2.8 µg/mL | |

| Escherichia coli | Moderate activity observed | |

| Candida albicans | Comparable to ketoconazole |

Anticancer Activity

Thiazole derivatives have shown promising anticancer properties across various cancer cell lines. This compound has been evaluated for its cytotoxic effects against several types of cancer cells, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antitubercular Activity

Recent studies have highlighted the potential of thiazole derivatives as antitubercular agents. Compounds derived from this compound have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with promising MIC values indicating their potential for further development as antitubercular drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiazole derivatives. Modifications to the thiazole core, such as varying substituents at specific positions (e.g., bromine at position 2 or nitro at position 4), can significantly affect biological activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Position 2 | Bromine | Increases lipophilicity |

| Position 4 | Nitro group | Enhances cytotoxicity |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 2 is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the nitro group at position 4.

Key observations:

-

Substitution occurs regioselectively at position 2 due to steric and electronic factors .

-

Reactions with amines or alkoxides proceed efficiently under mild conditions .

Hydrolysis Reactions

The nitro group stabilizes the thiazole ring but can participate in hydrolysis under extreme conditions.

Mechanistic insight:

-

Acidic hydrolysis retains the nitro group but replaces bromine with a hydroxyl group .

-

Alkaline conditions deprotonate the hydroxyl product, forming salts .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling access to complex heterocycles.

Notable findings:

-

Palladium-catalyzed couplings proceed with high regioselectivity .

-

Electron-deficient aryl boronic acids enhance reaction rates .

Reduction of the Nitro Group

The nitro group at position 4 can be selectively reduced to an amine, modifying electronic properties.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50 psi | 4-Amino-2-bromothiazole | 92% |

| SnCl₂, HCl | Reflux, 6 hours | 4-Amino-2-bromothiazole | 88% |

Applications:

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under specific conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KI, CuI, DMF | 120°C, 12 hours | 2-Iodo-4-nitrothiazole | 70% |

| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | 2-Chloro-4-nitrothiazole | 65% |

Thermal Decomposition

At elevated temperatures, 2-bromo-4-nitrothiazole undergoes decomposition.

Propiedades

Número CAS |

41731-79-7 |

|---|---|

Fórmula molecular |

C3HBrN2O2S |

Peso molecular |

209.02 g/mol |

Nombre IUPAC |

2-bromo-4-nitro-1,3-thiazole |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-5-2(1-9-3)6(7)8/h1H |

Clave InChI |

KVRSJMFCNVKNQT-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

SMILES canónico |

C1=C(N=C(S1)Br)[N+](=O)[O-] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.